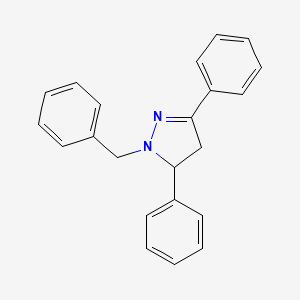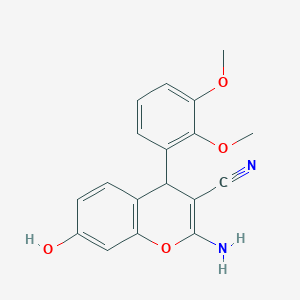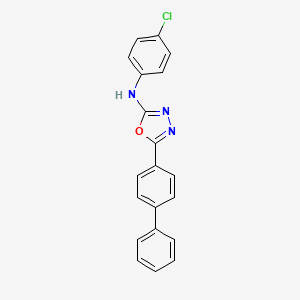![molecular formula C18H16N6O2S B14944790 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B14944790.png)
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a quinoline derivative linked to a pyrrole and oxadiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide.
Sulfanylation: The quinoline derivative is then reacted with a thiol to introduce the sulfanyl group.
Formation of the Pyrrole and Oxadiazole Moieties: The pyrrole and oxadiazole rings are synthesized separately through cyclization reactions and then coupled to the quinoline-sulfanyl intermediate via amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry: Due to its complex structure, it may exhibit various biological activities, making it a candidate for drug development.
Biological Studies: The compound can be used to study the interactions of quinoline, pyrrole, and oxadiazole derivatives with biological targets.
Material Science: Its unique structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The exact mechanism of action of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The quinoline moiety may intercalate with DNA, while the pyrrole and oxadiazole rings could interact with proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]ACETAMIDE
- N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-[(3-CYANO-5,6,7,8-TETRAHYDRO-2-QUINOLINYL)SULFANYL]-N-[4-(1H-PYRROL-1-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE lies in its combination of three distinct heterocyclic systems, which may impart a unique set of biological activities and chemical reactivity compared to simpler analogs.
Propriétés
Formule moléculaire |
C18H16N6O2S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide |
InChI |
InChI=1S/C18H16N6O2S/c19-10-13-9-12-5-1-2-6-14(12)20-18(13)27-11-15(25)21-16-17(23-26-22-16)24-7-3-4-8-24/h3-4,7-9H,1-2,5-6,11H2,(H,21,22,25) |
Clé InChI |
WNIBVHGDLVOBNN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=NC(=C(C=C2C1)C#N)SCC(=O)NC3=NON=C3N4C=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dimethoxy-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B14944715.png)
![1-[5-Acetyl-3-methyl-6-(3-nitrophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B14944726.png)
![1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione](/img/structure/B14944730.png)
![N-[3-(4-morpholinyl)propyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B14944736.png)
![Phenyl {[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]carbamoyl}sulfamate](/img/structure/B14944748.png)

![2-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B14944756.png)

![4-{(E)-[2-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazinylidene]methyl}benzene-1,2-diol](/img/structure/B14944768.png)
![1,1-Dichloro-7b-ethoxy-2-(4-fluorophenyl)-1,1a,2,7b-tetrahydrocyclopropa[c]chromene](/img/structure/B14944774.png)
![4-(3,4-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B14944779.png)


![3-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,5-dione](/img/structure/B14944822.png)
